2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a nicotinonitrile moiety, and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the Chlorobenzoyl Group: The piperidine intermediate is then reacted with 3-chlorobenzoyl chloride under basic conditions to introduce the chlorobenzoyl group.
Coupling with Nicotinonitrile: Finally, the chlorobenzoyl-piperidine intermediate is coupled with nicotinonitrile using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors or enzymes involved in neurological pathways, modulating their activity.
Pathways Involved: It could influence pathways related to neurotransmitter release, receptor binding, or enzyme inhibition, leading to its pharmacological effects.
Comparison with Similar Compounds
- 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)benzonitrile
- 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)pyridinonitrile
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the piperidine ring and the type of nitrile group.
- Uniqueness: 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of a chlorobenzoyl group and a nicotinonitrile moiety, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
2-[1-(3-chlorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-5-1-3-13(11-15)18(23)22-9-6-16(7-10-22)24-17-14(12-20)4-2-8-21-17/h1-5,8,11,16H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCIIJYSQLCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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